Ondansetron Demonstrates Placebo-Superior Severe Vomiting Prevention Not Established for All First-Generation Agents
In a network meta-analysis of 10 randomized controlled trials (917 adults), ondansetron was among only two 5-HT3 receptor antagonists (with ramosetron) that demonstrated statistically significant superiority to placebo for the prevention of severe vomiting [1]. The analysis found that while all 5-HT3 antagonists decreased the risk of severe vomiting, the effect for agents including dolasetron and granisetron did not reach statistical significance versus placebo in this specific outcome domain [1].
| Evidence Dimension | Statistically significant superiority to placebo for severe vomiting prevention |
|---|---|
| Target Compound Data | Significantly superior to placebo (p < 0.05) |
| Comparator Or Baseline | Placebo (baseline); other first-generation 5-HT3 antagonists (dolasetron, granisetron) did not reach statistical significance versus placebo |
| Quantified Difference | Only ondansetron and ramosetron significantly superior to placebo among 5-HT3 antagonists evaluated in the severe vomiting network meta-analysis |
| Conditions | Network meta-analysis; 10 RCTs; 917 adult chemotherapy patients |
Why This Matters
This evidence differentiates ondansetron from agents that lack placebo-superiority data for severe vomiting, which is critical when selecting a positive control for antiemetic studies or when evidence-based formulary decisions require tiered efficacy data.
- [1] Tricco AC, Blondal E, Veroniki AA, Soobiah C, Vafaei A, Ivory J, et al. Comparative safety and effectiveness of serotonin receptor antagonists in patients undergoing chemotherapy: a systematic review and network meta-analysis. BMC Med. 2016;14(1):216. View Source
